molecular formula C11H16O B097519 3-T-BUTOXYTOLUENE CAS No. 15359-97-4

3-T-BUTOXYTOLUENE

Cat. No.: B097519
CAS No.: 15359-97-4
M. Wt: 164.24 g/mol
InChI Key: XPILIICSUJKOEA-UHFFFAOYSA-N
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Description

3-T-BUTOXYTOLUENE is an organic compound with the molecular formula C10H14O. It is also known by other names such as tert-Butyl phenyl ether and tert-Butoxybenzene . This compound is characterized by the presence of a benzene ring substituted with a tert-butyl group and a methoxy group. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-T-BUTOXYTOLUENE typically involves the reaction of tert-butyl alcohol with phenol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes etherification to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-T-BUTOXYTOLUENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-T-BUTOXYTOLUENE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-T-BUTOXYTOLUENE involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methoxy groups influence its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-T-BUTOXYTOLUENE is unique due to the presence of both tert-butyl and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-methyl-3-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9-6-5-7-10(8-9)12-11(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPILIICSUJKOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341385
Record name Benzene, 1-(1,1-dimethylethoxy)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15359-97-4
Record name Benzene, 1-(1,1-dimethylethoxy)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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